molecular formula C11H13N3O B176282 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one CAS No. 113582-15-3

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one

Cat. No.: B176282
CAS No.: 113582-15-3
M. Wt: 203.24 g/mol
InChI Key: WAPQGASETVZFBS-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one (CAS 113582-15-3) is a substituted phthalazinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a methylaminoethyl side chain at the N2 position of the phthalazine ring, a privileged scaffold known for its versatile interactions with various biological targets . The molecular formula is C11H13N3O, and it has a molecular weight of 203.24 g/mol . Its structure is characterized by key spectroscopic signals, including a carbonyl stretch at 1652 cm⁻¹ in FT-IR analysis and distinctive proton NMR peaks . The primary research application of this compound is as a key intermediate in the design and synthesis of novel anticancer agents. The phthalazin-1(2H)-one core is a recognized pharmacophore in oncology research, with several derivatives, such as the PARP inhibitor Olaparib, being established antitumor drugs . Studies on phthalazinone-dithiocarbamate hybrids have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines, including ovarian carcinoma (A2780), breast adenocarcinoma (MCF-7), and lung carcinoma (NCI-H460) . The mechanism of action for such derivatives is multifaceted and may involve the induction of apoptosis by modulating the Bax/Bcl-2 protein ratio and inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis . Beyond oncology, phthalazinone derivatives are investigated for other pharmacological effects, including antimicrobial and antifungal properties . This product is offered for research purposes as a building block in molecular hybridization strategies, enabling the creation of new chemical entities for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-[2-(methylamino)ethyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-6-7-14-11(15)10-5-3-2-4-9(10)8-13-14/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQGASETVZFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601128
Record name 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113582-15-3
Record name 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one typically involves the reaction of lactams with N-Boc-, N-acetyl-, or N,O-ditosyl derivatives of N-methylethanolamine. The reaction can be carried out in the presence of sodium methoxide or under Mitsunobu reaction conditions . The choice of reagents and conditions can influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of phthalazin-1(2H)-one, including 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one, exhibit notable anticancer activity. The compound interacts with cellular pathways involved in tumor growth and proliferation, showing effectiveness against several cancer cell lines. Studies have demonstrated that modifications to the phthalazine structure can significantly influence its biological interactions and efficacy against cancer cells .

Case Studies:

  • Inhibition of Cancer Cell Lines: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy.
  • Mechanism of Action: The compound may induce apoptosis in cancer cells through mechanisms such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis .

Pharmacological Applications

The phthalazine core is recognized as a privileged scaffold in drug development due to its diverse pharmacological activities. Compounds derived from this structure, including this compound, have been explored for their potential in treating various conditions:

  • Antidiabetic Effects: Some studies suggest that phthalazine derivatives can exhibit antidiabetic properties by modulating metabolic pathways .
  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation, which is beneficial in treating chronic inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The unique methylaminoethyl side chain is particularly important as it contributes to the compound's enhanced efficacy compared to other derivatives lacking this substituent .

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phthalazinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Properties Reference
2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one 2-(Methylamino)ethyl Yield: 78%; IR: 1652 cm⁻¹ (C=O); Potential vasorelaxant activity
2-Phenylphthalazin-1(2H)-one 2-Phenyl Fluorescent chemosensor for Fe³⁺/Fe²⁺; Turn-off fluorescence; Crystal structure resolved
2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one 2-Aminoethyl, 4-Methyl CAS: 2090653-26-0; Molecular weight: 203.24; Anticipated biological screening
4-Methylphthalazin-1(2H)-one 4-Methyl Safety data available (GHS); No significant hazards reported
4-[2-Hydroxyethyl(methyl)amino]phthalazin-1(2H)-one 4-[2-Hydroxyethyl(methyl)amino] CAS: 59940-33-9; Potential coordination properties

Crystallographic and Spectroscopic Differences

  • Crystal Packing : 2-Phenylphthalazin-1(2H)-one forms π-stacking interactions in its crystal lattice, stabilizing its fluorescent state .
  • NMR Shifts: Methylaminoethyl substitution downfield-shifts aromatic protons (δ 8.46–8.42 ppm) compared to phenyl derivatives (δ 8.37 ppm) .

Biological Activity

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one is a derivative of phthalazin-1(2H)-one, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential in anticancer therapy, antimicrobial properties, and other pharmacological effects based on recent studies.

Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of phthalazin-1(2H)-one with methylaminoethyl derivatives. The synthesis often employs techniques such as refluxing with appropriate reagents to yield high-purity products.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of phthalazine derivatives, including this compound. Research indicates that compounds containing the phthalazine core exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.32 μM, indicating potent activity against cancer cells such as HCT-116 .

Mechanism of Action
The anticancer effects are often attributed to the induction of apoptosis in tumor cells. This is evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), which enhances the Bax/Bcl-2 ratio, promoting cell death pathways .

Antimicrobial Activity

Phthalazine derivatives have also been reported to possess antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM against multiple mycobacterial species .

Study 1: Cytotoxicity Evaluation

A study evaluated a series of phthalazine derivatives for their cytotoxic effects on human tumor cell lines. Among them, this compound exhibited promising results, with significant inhibition observed in cell proliferation assays compared to standard chemotherapeutic agents like cisplatin .

CompoundIC50 (μM)Cell Line
This compound0.64HCT-116
Cisplatin2.93HCT-116

Study 2: Antimycobacterial Activity

In another investigation focusing on antitubercular activity, several phthalazine derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also reduced mycobacterial load in animal models, showcasing their potential as therapeutic agents against tuberculosis .

Pharmacological Potential

The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities. Research suggests that phthalazine derivatives may also exhibit:

  • Anti-inflammatory Effects : Modulating inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
  • Antidiabetic Properties : Some studies have indicated that these compounds can influence glucose metabolism and insulin sensitivity .

Q & A

Q. What are the common synthetic routes for 2-(2-(methylamino)ethyl)phthalazin-1(2H)-one and its derivatives?

  • Methodological Answer: The synthesis of phthalazinone derivatives typically involves:
  • Multicomponent reactions using palladium-catalyzed isocyanide insertion, starting from o-bromobenzoate precursors .
  • Alkylation reactions , e.g., reacting phthalazin-1(2H)-one with ethyl chloroacetate in dry acetone under reflux, yielding intermediates like ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate, followed by saponification and peptide coupling .
  • Hydrazine fusion with 2-(4′-hydroxybenzoyl)benzoic acids, derived from Friedel–Crafts reactions between phenols and phthalic anhydride .
    Key Considerations: Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate byproducts. Validate purity via HPLC or TLC.

Q. How is X-ray crystallography employed to determine the structure of phthalazinone derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation:
  • Sample Preparation: Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures) .
  • Data Collection: Use Cu-Kα or Mo-Kα radiation. For example, the cocrystal of phthalazin-1(2H)-one with picric acid revealed intermolecular N–H⋯O hydrogen bonds stabilizing dimeric structures .
  • Refinement: Software like SHELXL refines geometric parameters (bond lengths, angles) and thermal displacement factors. Hydrogen atoms are often modeled using riding coordinates .
    Data Example: A typical crystal system for phthalazinone derivatives is monoclinic (e.g., P2₁/c space group) with Z = 4 .

Q. What spectroscopic techniques are essential for characterizing phthalazinone-based compounds?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., methylaminoethyl groups at C2). Aromatic protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy: Confirm lactam C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ for C₁₁H₁₃N₃O: m/z 204.1131) .
    Cross-Validation: Correlate spectral data with computational models (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. What strategies can address low yields in palladium-catalyzed coupling reactions for phthalazinone derivatives?

  • Methodological Answer:
  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Evidence shows DMF improves yields by 15–20% compared to THF .
  • Microwave Assistance: Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining yields >80% .
    Troubleshooting: Monitor reaction progress via LC-MS to identify side reactions (e.g., dehalogenation).

Q. How can fluorescence quenching mechanisms be systematically analyzed in phthalazinone-based chemosensors?

  • Methodological Answer:
  • Mechanistic Probes:
  • Photoinduced Electron Transfer (PET): Compare fluorescence intensity before/after metal ion binding (e.g., Fe³⁺). A 90% quenching indicates PET dominance .
  • Inner Filter Effect (IFE): Correct for absorbance overlap using reference solutions .
  • Quantum Yield Calculations: Use integrated sphere methods. For example, 2-phenylphthalazin-1(2H)-one exhibits Φ = 0.42 in ethanol, dropping to 0.05 upon Fe³⁺ addition .
    Validation: Perform time-resolved fluorescence to distinguish static vs. dynamic quenching.

Q. How do researchers resolve contradictions in reported biological activities of phthalazinone derivatives?

  • Methodological Answer:
  • Meta-Analysis: Compare IC₅₀ values across studies. For instance, dopamine-based phthalazinones show anti-onchocercal activity at 10–50 µM , while Schiff base derivatives require higher doses (100–200 µM) for antibacterial effects .
  • Structural-Activity Relationships (SAR): Modify substituents (e.g., methylamino vs. benzyl groups) to isolate pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like histamine receptors .
  • In Vitro Validation: Use standardized assays (e.g., microdilution for antimicrobial activity) with positive controls (e.g., ciprofloxacin) .

Q. Tables

Key Crystallographic Data for Phthalazinone Derivatives
Parameter
--------------------------
Crystal System
Space Group
Unit Cell Dimensions
Z
R-factor

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